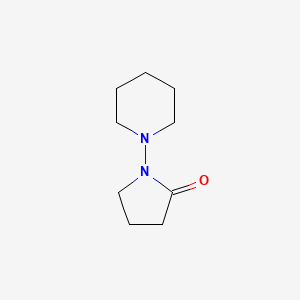

1-Piperidin-1-yl-pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-piperidin-1-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c12-9-5-4-8-11(9)10-6-2-1-3-7-10/h1-8H2 |

InChI Key |

BLQDKNLGVMVKCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)N2CCCC2=O |

Origin of Product |

United States |

The Significance of Piperidine and Pyrrolidinone Scaffolds in Bioactive Molecules

The piperidine (B6355638) and pyrrolidinone rings are considered "privileged structures" in medicinal chemistry. This designation is due to their frequent appearance in a vast array of biologically active compounds, including many approved drugs. mdpi.com

The six-membered piperidine ring is a fundamental component in numerous pharmaceuticals and natural alkaloids. nih.govclinmedkaz.org Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets, and its flexible, three-dimensional chair-like conformation. nih.gov This allows for the precise spatial arrangement of substituents, which can enhance binding affinity and selectivity for enzymes and receptors. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. researchgate.net For instance, the well-known Alzheimer's drug, Donepezil, features a piperidine moiety that is critical for its acetylcholinesterase inhibitory activity. nih.govwho.int

Similarly, the five-membered pyrrolidinone (or 2-oxopyrrolidine) ring, a lactam derivative of pyrrolidine (B122466), is a key pharmacophore in a variety of bioactive agents. researchgate.netresearchgate.net This scaffold is notably present in the "racetam" class of nootropic drugs, such as Piracetam, which are investigated for their cognitive-enhancing effects. nih.govmdpi.com The pyrrolidinone structure offers a combination of polarity, hydrogen bonding capability, and a rigid backbone for the attachment of various functional groups. nih.govnih.gov Its derivatives have been explored for a range of therapeutic applications, including as anticonvulsant, antibacterial, antifungal, and anticancer agents. researchgate.net

The value of these scaffolds in drug design is underscored by their capacity to improve key properties of a molecule, such as:

Physicochemical Properties: Modulating solubility, lipophilicity, and metabolic stability.

Biological Activity and Selectivity: Providing a framework for optimal interaction with biological targets.

Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME).

Rationale for Investigating the 1 Piperidin 1 Yl Pyrrolidin 2 One Core Structure and Its Derivatives

Established Synthetic Routes for Pyrrolidinone and Piperidine Scaffolds

The construction of the this compound core relies on the robust and well-documented chemistry of its constituent rings.

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry. mdpi.com Common synthetic methods include the cyclization of γ-amino acids, the partial reduction of succinimides, and the reaction of γ-butyrolactone with amines. researchgate.net A particularly relevant method for the target compound is the reaction of γ-butyrolactone with hydrazine (B178648) hydrate, which yields 1-aminopyrrolidin-2-one, a key precursor with a nucleophilic nitrogen atom ready for substitution. researchgate.net Another powerful approach involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, which proceeds through a γ-amino ester intermediate that undergoes in situ lactamization to form 1,5-substituted pyrrolidin-2-ones. nih.gov

The piperidine ring is another ubiquitous motif in natural products and pharmaceuticals. rsc.org Its synthesis is typically achieved through the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization of acyclic amino-aldehydes or amino-ketones, or via multicomponent reactions. rsc.org The Dieckmann cyclization of β-keto esters can be employed to form piperidin-2,4-diones, which are versatile intermediates. youtube.com Furthermore, zinc(II)-mediated nucleophilic addition of amines to nitriles has been shown to form amidines, which can be precursors to piperidine-containing structures. rsc.org

Development of Novel Synthetic Approaches to the this compound System

Direct synthesis of this compound is not extensively documented, necessitating the development of novel or adapted synthetic strategies. Plausible routes can be devised based on the reaction of key intermediates possessing either the pyrrolidinone or piperidine scaffold.

One of the most direct conceptual approaches involves the N-functionalization of 1-aminopyrrolidin-2-one . This intermediate can be synthesized from the ring-opening of γ-butyrolactone with hydrazine. researchgate.net The resulting free amino group can then be reacted with a suitable five-carbon dielectrophile, such as 1,5-dihalopentane (e.g., 1,5-dibromopentane), under basic conditions. This would proceed via a sequential double nucleophilic substitution (SN2) mechanism, where the first substitution forms a linear N-substituted intermediate, which then undergoes an intramolecular cyclization to form the piperidine ring directly onto the pyrrolidinone nitrogen.

An alternative strategy involves the reaction of a pre-formed N-aminopiperidine with a γ-halocarbonyl compound. N-aminopiperidine can be prepared through methods such as the nitrosation of piperidine followed by reduction. This nucleophilic intermediate can then react with a γ-haloacyl halide, like 4-chlorobutyryl chloride. The initial acylation would be followed by a base-mediated intramolecular SN2 reaction, where the piperidine nitrogen displaces the halide to form the five-membered lactam ring. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Ugi four-component reaction (U-4CR) is particularly powerful for generating diversity. A solid-phase synthesis approach has been described for producing N-substituted pyrrolidinone-tethered N-substituted piperidines, demonstrating the feasibility of using MCRs to construct similar complex scaffolds. researchgate.net This strategy involves starting with a resin-bound amino acid, such as glutamic acid, which serves as the pyrrolidinone precursor.

Table 1: Proposed Synthetic Routes to this compound

| Route | Pyrrolidinone Precursor | Piperidine Precursor | Key Reaction Type |

|---|---|---|---|

| A | 1-Aminopyrrolidin-2-one | 1,5-Dihalopentane | Sequential Nucleophilic Substitution |

| B | γ-Halobutyryl Halide | N-Aminopiperidine | Acylation followed by Intramolecular Cyclization |

| C | Glutamic Acid (resin-bound) | Amine/Isocyanide/Carbonyl | Ugi Four-Component Reaction (U-4CR) |

Strategies for Stereoselective Synthesis of this compound Isomers

Introducing stereocenters into the this compound framework can be achieved by employing chiral starting materials or by utilizing stereoselective reactions. The pyrrolidinone ring, in particular, is amenable to stereocontrol.

A primary strategy involves starting with an enantiopure precursor like S-pyroglutamic acid . This natural chiral synthon allows for extensive derivatization while retaining the stereocenter at the C5 position of the pyrrolidinone ring. nih.gov Modifications can be made to the carboxylic acid group before or after the formation of the N-N bond, providing access to stereochemically defined analogs.

Alternatively, stereoselectivity can be induced during the synthesis. Asymmetric cyclization reactions are a powerful tool. For instance, transaminase-triggered cyclizations of specifically designed amino-ketone precursors can lead to the enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines. acs.org Similarly, 1,3-dipolar cycloaddition reactions using azomethine ylides and alkenes are highly effective for the stereocontrolled synthesis of complex pyrrolidines, often with high diastereoselectivity. researchgate.net Catalytic methods, such as those employing a proline-functionalized nanocatalyst, have been shown to produce spirocyclic pyrrolidine (B122466) derivatives stereoselectively in high yields. researchgate.net

For isomers with substitution on the piperidine ring, strategies such as nickel-catalyzed allylation of imines with allylic alcohols can afford homoallylic amines with high levels of regio- and diastereoselectivity, which can then be incorporated into the final structure. nih.gov

Chemical Modification and Functional Group Elaboration of the this compound Core

Once the core structure of this compound is assembled, further diversification can be achieved through chemical modification of either heterocycle.

The pyrrolidinone ring offers several sites for functionalization. The α-carbon to the carbonyl group can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to install substituents at the C3 position. The lactam carbonyl itself can undergo reduction or other transformations, although this may compromise the stability of the N-N bond under harsh conditions.

The piperidine ring can be modified using modern cross-coupling methodologies if suitable functional handles are incorporated during its synthesis. For example, if a halogenated piperidine precursor is used, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups. Furthermore, N-terminal modifications are a common strategy in protein chemistry and can be conceptually applied here. nih.gov For example, if the piperidine nitrogen were part of a more complex substituent, its reactivity could be modulated for further derivatization.

A skeletal modification strategy has been reported for the conversion of pyrrolidines into linear dienes through N-atom removal and deconstruction, highlighting the potential for more drastic structural reorganization if desired. researchgate.net

Table 2: Potential Sites for Chemical Modification

| Heterocyclic Ring | Position | Type of Modification | Potential Reaction |

|---|---|---|---|

| Pyrrolidin-2-one | C3 (α-carbonyl) | Alkylation / Aldol Condensation | Enolate formation followed by reaction with electrophile |

| Pyrrolidin-2-one | C5 | Stereocenter control | Use of chiral precursors (e.g., S-pyroglutamic acid) |

| Piperidine | C2-C6 | Substitution | Incorporation of functional handles for cross-coupling |

| Piperidine | N/A | Ring Transformation | Ring-opening or rearrangement reactions |

Advanced Spectroscopic and Structural Analyses of 1 Piperidin 1 Yl Pyrrolidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Piperidin-1-yl-pyrrolidin-2-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete assignment of the molecular skeleton.

In the ¹H NMR spectra of these derivatives, the protons of the pyrrolidin-2-one and piperidine (B6355638) rings exhibit characteristic chemical shifts and coupling patterns. For instance, in related N-substituted pyrrolidin-2-one compounds, the aliphatic protons of the pyrrolidinone ring typically appear as multiplets in the δ 1.4-2.8 ppm range. rdd.edu.iq The protons on the piperidine ring also show distinct signals; for the parent piperidine molecule, protons alpha to the nitrogen atom (A) are found around δ 2.79 ppm, while the other ring protons (B and C) resonate further upfield between δ 1.46 and δ 2.04 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. In derivatives containing a pyrrolidin-2-one moiety, the carbonyl carbon (C=O) of the lactam ring is a key indicator, typically resonating significantly downfield. niscpr.res.in For related piperidine derivatives, the carbon atoms adjacent to the nitrogen appear around δ 50 ppm, with other ring carbons resonating at higher fields. niscpr.res.in

Variable temperature (VT) NMR studies on related structures containing piperidine rings have revealed insights into the dynamic processes, such as ring rotation. These studies show that piperidine rings can have a lower energy barrier to rotation compared to more rigid structures like a 5-membered pyrrolidine (B122466) ring, due to less effective p-electron delocalization along the C-N bond. korea.ac.kr This rotational flexibility can lead to broadened peaks in the NMR spectrum at room temperature. korea.ac.kr The analysis of these dynamic phenomena is crucial for understanding the conformational preferences of these molecules in solution.

Table 1: Representative ¹H NMR Spectral Data for Piperidine and Pyrrolidin-2-one Moieties

| Moiety | Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine chemicalbook.com | A (α-CH₂) | ~2.79 |

| B, C (β, γ-CH₂) | ~1.46 - 2.04 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Table 2: Representative ¹³C NMR Spectral Data for Piperidine and Pyrrolidine Moieties

| Moiety | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine Derivative niscpr.res.in | α-C | ~50 |

| β, γ-C | ~22 - 39 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and to characterize the electronic transitions within this compound derivatives.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. A prominent and easily identifiable band in the IR spectra of these compounds is the carbonyl (C=O) stretch of the lactam ring in the pyrrolidin-2-one moiety. This absorption typically appears in the region of 1680-1721 cm⁻¹. rdd.edu.iq Other significant bands include those for C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations. rdd.edu.iqresearchgate.net The absence or presence of specific bands can confirm the successful synthesis of a derivative or indicate the formation of byproducts. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Pyrrolidin-2-one Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | Stretch | 1662 - 1721 | rdd.edu.iq |

| Lactam C=O | Stretch | 1680 - 1703 | rdd.edu.iq |

| Aliphatic C-H | Stretch | ~2850 - 3000 | rdd.edu.iq |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The absorption maxima (λ_max) are related to the promotion of electrons from lower to higher energy orbitals. For derivatives containing aromatic or conjugated systems, intramolecular charge transfer (ICT) bands can be observed. researchgate.net For example, studies on NBD derivatives with piperidine and pyrrolidine have shown absorption maxima in the range of 478-488 nm, which are attributed to ICT interactions between the amine moiety and the aromatic system. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

X-Ray Crystallography for Conformation and Binding Mode Analysis

Crystallographic studies of related compounds reveal key conformational features. For instance, the piperidine ring in various structures consistently adopts a stable chair conformation. nih.govresearchgate.net The bond-angle sum at the nitrogen atom within the piperidine ring is typically close to 360°, indicating a trigonal planar geometry. researchgate.net

Table 4: Selected Crystallographic Data for a Derivative Containing Piperidine and Pyrrole Rings

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.9372 (16) | nih.gov |

| b (Å) | 6.6919 (8) | nih.gov |

| c (Å) | 17.158 (2) | nih.gov |

| β (°) | 92.280 (7) | nih.gov |

| V (ų) | 1369.5 (3) | nih.gov |

Data for 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile.

Computational Chemistry and Molecular Modeling Investigations of 1 Piperidin 1 Yl Pyrrolidin 2 One and Its Analogues

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of 1-Piperidin-1-yl-pyrrolidin-2-one and its analogues. Methods like Density Functional Theory (DFT) are employed to determine key molecular descriptors.

For instance, studies on related pyrrolidinone derivatives have utilized DFT with the B3LYP functional and a 6-31G* basis set to calculate thermodynamic parameters and electronic properties. arabjchem.org These calculations provide values for the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE = LUMO - HOMO). arabjchem.orgnih.gov These parameters are crucial for predicting the reactivity of the molecules. A smaller energy gap generally indicates higher reactivity. nih.gov

The distribution of charge within a molecule, visualized through an electrostatic potential map, is another critical aspect determined by these calculations. nih.gov This map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are key to understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of Pyrrolidinone Derivatives

| Molecule | E (HOMO) (a.u.) | E (LUMO) (a.u.) | ΔE (a.u.) |

| HTEP | -0.225 | -0.018 | 0.207 |

| EOEP | -0.241 | -0.021 | 0.220 |

| OETA | -0.231 | -0.025 | 0.206 |

| PTA | -0.228 | -0.076 | 0.152 |

| PY | -0.245 | -0.031 | 0.214 |

Data sourced from a study on substituted pyrrolidinones. arabjchem.org

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.id This method is widely used to predict the binding affinity and interaction between a ligand, such as this compound or its analogues, and a biological target, typically a protein. ubaya.ac.idnih.govresearchgate.net

In studies involving pyrrolidin-2-one derivatives, docking simulations have been performed to understand their binding modes with enzymes like acetylcholinesterase (AChE). nih.govresearchgate.net For example, a study on novel pyrrolidin-2-one derivatives as potential AChE inhibitors used extra-precision docking with the Glide module. nih.govresearchgate.net The results revealed that some of these compounds exhibited higher docking scores than the standard drug, donepezil, indicating strong binding affinity. nih.govresearchgate.net

The interactions between the ligand and the active site residues of the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding affinity. nih.gov For instance, in a study of piperine (B192125) with pancreatic lipase (B570770), hydrogen bonds with Ser 152 and Arg 256, and pi-pi stacking with Tyr 114 and Phe 215 were identified as key stabilizing interactions. nih.gov

Table 2: Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase

| Compound | Docking Score |

| 14a | -18.59 |

| 14d | -18.057 |

| Donepezil (Reference) | -17.257 |

Data from a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govresearchgate.net These simulations are crucial for assessing the stability of the docked pose and understanding the intricate details of the molecular interactions.

For pyrrolidin-2-one analogues, MD simulations have been conducted for durations up to 100 nanoseconds to study their complexes with targets like AChE. nih.govresearchgate.net The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile suggests that the ligand remains bound in the active site in a consistent manner.

Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). nih.govresearchgate.net This provides a more accurate estimation of the binding affinity compared to docking scores alone. These studies have confirmed that certain pyrrolidin-2-one derivatives form stable complexes with their target enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. nih.govresearchgate.net

In the context of this compound analogues, QSAR studies have been conducted to explain their antiarrhythmic activity. nih.govresearchgate.net These studies involve calculating a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, for a set of compounds with known activities. nih.govresearchgate.netresearchgate.net Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are then used to build a QSAR model. nih.gov

A successful QSAR model can explain a high percentage of the variance in the biological activity and can be validated using various statistical tests. nih.govresearchgate.net For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, a QSAR model was developed that explained up to 91% of the variance in their antiarrhythmic activity. nih.govresearchgate.net The model indicated that the activity was mainly dependent on specific descriptors related to the molecular shape and electronic properties. nih.govresearchgate.net

Table 3: Statistical Parameters of a QSAR Model for Antiarrhythmic Pyrrolidin-2-one Derivatives

| Parameter | Value |

| R | 0.953 |

| R² | 0.909 |

| F | 14.040 |

| N | 25 |

Data from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. researchgate.net

Theoretical Studies on Reaction Mechanisms in Synthesis and Degradation

Computational methods are also employed to investigate the mechanisms of chemical reactions, including the synthesis and degradation of this compound and related compounds. nih.gov These studies can provide valuable insights into reaction pathways, transition states, and the factors that control selectivity.

For example, theoretical studies on the synthesis of pyrrolidin-2-ones from N-substituted piperidines have elucidated the complex cascade of reactions involved. nih.gov The proposed mechanism for the formation of pyrrolidin-2-ones includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. nih.gov

Similarly, the degradation of related piperidine (B6355638) structures has been investigated using quantum chemistry calculations. whiterose.ac.uk For instance, the OH-initiated atmospheric photo-oxidation of piperidine was studied, and the calculations helped to determine the branching ratios for hydrogen abstraction from different positions on the ring. whiterose.ac.uk This type of analysis is crucial for understanding the environmental fate of such compounds.

Biological Activity and Pharmacological Characterization of 1 Piperidin 1 Yl Pyrrolidin 2 One Derivatives

In Vitro Enzymatic Inhibition Studies

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, particularly in the context of Alzheimer's disease, to enhance cholinergic neurotransmission. While direct studies on "1-Piperidin-1-yl-pyrrolidin-2-one" for cholinesterase inhibition are not extensively documented, related structures incorporating the pyrrolidin-2-one moiety have been explored as potential AChE inhibitors.

For instance, a series of rationally designed 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one derivatives were synthesized and evaluated in silico for their AChE inhibitory potential. nih.gov Molecular docking studies of these compounds showed a good binding affinity with AChE, with some derivatives exhibiting higher docking scores than the reference drug, donepezil. nih.gov Specifically, compound 14a (3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one) and compound 14d (1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one) demonstrated notable docking scores of -18.59 and -18.057, respectively, compared to donepezil's -17.257. nih.gov These in silico findings suggest that the pyrrolidin-2-one scaffold, combined with a substituted piperidine (B6355638), can be a promising framework for developing novel AChE inhibitors. nih.gov

Furthermore, the development of dual inhibitors for both AChE and BChE is an area of growing interest. One study identified a dual inhibitor, ZINC390718, which showed in vitro inhibitory activity against both enzymes, with a greater potency for BChE (IC50 = 241.1 µM) over AChE (IC50 = 543.8 µM). nih.gov Although not a direct derivative of this compound, this highlights the potential for related heterocyclic compounds to target both cholinesterases.

Table 1: In Silico Acetylcholinesterase (AChE) Inhibition Data for Pyrrolidin-2-one Derivatives

| Compound | Structure | Docking Score with AChE |

|---|---|---|

| 14a | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 |

| 14d | 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 |

| Donepezil (Reference) | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | -17.257 |

Data sourced from in silico docking studies. nih.gov

Aldo-keto Reductase (AKR) Inhibition (e.g., AKR1C3)

Derivatives of this compound have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. This enzyme is implicated in the progression of certain cancers, making its inhibitors potential therapeutic agents. nih.govresearchgate.net A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones were developed as non-carboxylate inhibitors of AKR1C3, demonstrating potencies in the nanomolar range. nih.govresearchgate.net

Structure-activity relationship (SAR) studies revealed that the sulfonamide group is a critical component for the inhibitory activity. nih.gov Furthermore, a crystal structure showed that the 2-pyrrolidinone (B116388) ring does not directly interact with the residues in the oxyanion hole of the enzyme's active site. nih.gov The potency of these compounds was found to be sensitive to variations in the position and electronic nature of the pyrrolidinone ring, as well as the size and polarity of the piperidine ring. nih.gov A notable example from this series is the compound SN33638, which is a potent and selective inhibitor of AKR1C3 with an IC50 value of 13 nM. researchgate.net

Table 2: In Vitro AKR1C3 Inhibition Data for 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one Derivatives

| Compound | IC50 (nM) for AKR1C3 Inhibition |

|---|---|

| SN33638 | 13 |

| Analog with IC50 from two bioactivity experiments | 42 and 52 |

Data shows potent nanomolar inhibitory activity. researchgate.net

Lysine Specific Demethylase (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator and a promising target in oncology. nih.gov While direct derivatives of "this compound" as LSD1 inhibitors are not explicitly detailed, compounds containing both piperidine and pyrrolidine-related scaffolds have shown significant LSD1 inhibitory activity.

For instance, a series of compounds with a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core were developed as potent LSD1 inhibitors, with Ki values as low as 29 nM. nih.gov These compounds were found to be competitive inhibitors against the dimethylated H3K4 substrate. nih.gov Docking studies of these inhibitors revealed that the piperidine ring interacts with the side chains of Asp555 and Asn540 of the LSD1 enzyme. researchgate.net

In another study, pyrrolo[2,3-c]pyridines were discovered as a new class of highly potent and reversible LSD1 inhibitors. nih.gov The design of these inhibitors was based on a model where the pyrrolidine (B122466) group forms a hydrogen bond with the backbone carbonyl group of Trp552 and a salt bridge with the side chain of Asp555. nih.gov The installation of a bridged methyl group onto the piperidin-4-ylmethyl group in one of the lead compounds resulted in a highly potent LSD1 inhibitor with an IC50 value of 3.1 nM. nih.gov

These findings underscore the importance of the piperidine and pyrrolidine/pyrrolo moieties in the design of potent and selective LSD1 inhibitors.

Table 3: LSD1 Inhibition Data for Piperidine-Containing Derivatives

| Compound Series | Key Structural Feature | Potency |

|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Piperidin-4-ylmethoxy group | Ki values as low as 29 nM |

| Pyrrolo[2,3-c]pyridine derivatives | Bridged methyl on piperidin-4-ylmethyl | IC50 of 3.1 nM |

Data highlights the significance of the piperidine moiety for LSD1 inhibition. nih.govnih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.gov The pyrrolidine scaffold is a key feature in many DPP-IV inhibitors, including marketed drugs like vildagliptin (B1682220) and saxagliptin. nih.gov

Research has explored the replacement of existing ring systems in known DPP-IV inhibitors with piperidine and pyrrolidine rings. oatext.com One study designed new compounds by substituting the 2-benzyl-piperazine ring of a potent DPP-IV inhibitor (IC50 of 19 nM) with piperidine and pyrrolidine heterocyclic systems. oatext.com A 4-benzylpiperidine (B145979) derivative from this series, compound (1), showed a docking affinity (ΔG) of -8.9 Kcal/mol and an IC50 of 1.6 ± 0.04 µM. oatext.com Another derivative with a pyrrolidine ring, compound (2), was the most active among the newly synthesized compounds in that study. oatext.com

Furthermore, a series of sulfonamide-pyrrolidine/piperidine scaffolds were investigated, revealing that the presence of a nitrile group at the S1 site of the enzyme is crucial for DPP-IV inhibition. nih.gov Another study identified 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine (compound 23) as a DPP-4 inhibitor with an IC50 of 3.73 μM. nih.gov

Table 4: In Vitro DPP-IV Inhibition Data for Pyrrolidine and Piperidine Derivatives

| Compound | Key Structural Feature | IC50 |

|---|---|---|

| Compound (1) | 4-benzylpiperidine derivative | 1.6 ± 0.04 µM |

| Compound 23 | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3.73 μM |

Data from studies on novel DPP-IV inhibitors. nih.govoatext.com

Receptor Modulatory Activities

Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system. nih.gov Modulators of the GluN2B subunit of the NMDA receptor are of significant interest for the treatment of various neurological and psychiatric disorders. nih.gov

Recent research has highlighted novel 2-pyrrolidone derivatives as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors. nih.gov These compounds target the ifenprodil (B1662929) binding site on the receptor. nih.gov Additionally, a series of selective GluN2B NAMs containing a 1H-pyrrolo[3,2-b]pyridine core have been developed. nih.gov Lead optimization of this series focused on improving brain penetration and metabolic stability. nih.gov Several compounds from this series achieved greater than 75% receptor occupancy in vivo after oral administration in rats. nih.gov

While direct modulation by "this compound" itself is not specified, the established activity of pyrrolidone and related pyrrolo-pyridine scaffolds as GluN2B NAMs suggests that this chemical space is fertile ground for the discovery of new central nervous system agents.

Histamine (B1213489) H3 Receptor Antagonism

Derivatives featuring a piperidine moiety have been identified as potent antagonists of the histamine H3 receptor (H3R). acs.orgnih.gov The H3R is a G-protein-coupled receptor predominantly found in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine. nih.govwikipedia.org By blocking this receptor, H3R antagonists promote the release of histamine and other neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org

Research has shown that the piperidine moiety is a critical structural element for dual activity at both the histamine H3 and sigma-1 (σ1) receptors. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3R. nih.gov Furthermore, studies on novel substituted pyrrolidines have yielded high-affinity H3R antagonists. lookchem.com These compounds, which feature a substituted pyrrolidine core linked to a basic amine, have demonstrated the ability to penetrate the central nervous system and occupy H3 receptors in the brain after oral administration. lookchem.com The exploration of these scaffolds continues to be a promising area for the development of treatments for neurological disorders like narcolepsy, Alzheimer's disease, and ADHD. wikipedia.orgnih.gov

Urokinase Receptor (uPAR) Targeting

The urokinase receptor (uPAR) is a cell-surface protein that plays a critical role in cancer cell invasion and metastasis by binding the protease urokinase-type plasminogen activator (uPA). nih.govmdpi.com A class of pyrrolidinone and piperidinone compounds has been evaluated for their ability to target uPAR. nih.govnih.gov

In competitive binding assays, these compounds were shown to displace a fluorescently-labeled peptide from uPAR, with inhibition constants (Ki) in the micromolar range. nih.govnih.gov Interestingly, while both pyrazole-based and piperidinone-based compounds could bind to uPAR, they exhibited different biological effects. The piperidinone derivative 4b was found to inhibit cell invasion but, unlike some pyrazole-based compounds, did not show cytotoxicity or inhibit cell proliferation even at high concentrations. nih.govnih.gov Further investigation into the signaling pathways revealed that the piperidinone and pyrrolidinone compounds did not affect ERK phosphorylation or HIF1α and NF-κB signaling, suggesting a distinct mechanism of action compared to other uPAR-targeting agents. nih.govnih.gov

Table 1: Urokinase Receptor (uPAR) Targeting Activity

| Compound Class | Biological Effect | Signaling Pathway Impact |

|---|---|---|

| Piperidinone/Pyrrolidinone | Inhibits cell invasion | No effect on ERK, HIF1α, NF-κB |

| Pyrazole-based | Inhibits cell invasion, proliferation, adhesion, migration | Inhibits ERK, HIF1α, NF-κB |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and can lead to a form of inflammatory cell death called pyroptosis. nih.govsemanticscholar.org Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. rjpbr.com

Researchers have developed novel NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. nih.gov This work utilized a pharmacophore-hybridization strategy to design and synthesize a series of derivatives. nih.gov In vitro screening in PMA-differentiated THP-1 cells showed that these compounds could inhibit NLRP3-dependent pyroptosis and the release of IL-1β. nih.gov Selected compounds from this series were found to reduce the ATPase activity of human recombinant NLRP3, a critical step in inflammasome activation. nih.govresearchgate.net Specifically, compounds 9 , 13 , and 18 from the series emerged as promising NLRP3 inhibitors, demonstrating concentration-dependent inhibition of IL-1β release in human macrophages. nih.gov

Prolyl-tRNA Synthetase Inhibition

Prolyl-tRNA synthetase (PRS) is an essential enzyme responsible for attaching proline to its corresponding tRNA molecule during protein synthesis, making it a viable drug target, particularly for infectious diseases. nih.govnih.gov A series of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as potent inhibitors of the cytoplasmic PRS (cPRS) in the malaria parasite, Plasmodium falciparum. nih.govacs.org

These ATP-mimetic compounds, originally designed for human indications, were repositioned as antimalarials. nih.gov The lead compound, compound 1 , and its active S-enantiomer demonstrated nanomolar activity against drug-resistant P. falciparum strains and were also effective against the liver schizont stage of the parasite. nih.govacs.org The same scaffold has also been validated as an inhibitor of PRS in Toxoplasma gondii, another apicomplexan parasite. nih.gov Derivatives in this series showed potent inhibition of parasite growth at the cellular level and enzymatic activity at the molecular level. nih.gov

Table 2: Activity of 1-(pyridin-4-yl)pyrrolidin-2-one Derivatives against P. falciparum

| Compound | Pf3D7 IC₅₀ (nM) | HEK293 CC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 1 (racemate) | 10 | 769 | > 50 |

Data sourced from a study on repositioned PRS inhibitors. nih.gov

Cellular Activity Investigations

The interactions of this compound derivatives at the molecular level translate into significant effects on cellular behavior, including proliferation, apoptosis, and response to infectious agents.

Modulation of Cell Proliferation and Apoptosis Pathways

Derivatives of this chemical class have demonstrated the ability to influence key cellular pathways governing cell growth and death. A pyrrolidin-1-yl derivative, compound 20 , designed as a tubulin polymerization inhibitor, exhibited strong antiproliferative activity against several cancer cell lines with an average IC50 of 13.4 nM. nih.gov This compound was shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the mitochondrial pathway. nih.gov

In the context of uPAR targeting, while piperidinone derivatives did not exhibit cytotoxicity, related pyrazole-based compounds significantly inhibited the proliferation of breast and pancreatic cancer cells. nih.govnih.gov Annexin V staining confirmed that this effect was due to the induction of apoptosis. nih.govnih.gov These findings highlight how modifications to the core scaffold can fine-tune the cellular response from cytostatic to cytotoxic.

Anti-infective Mechanisms (e.g., Antimicrobial, Antitubercular, Antimalarial)

The this compound scaffold and its relatives are a rich source of compounds with potent anti-infective properties. As detailed previously (Section 5.2.5), 1-(pyridin-4-yl)pyrrolidin-2-one derivatives are effective antimalarial and anti-toxoplasmosis agents due to their inhibition of parasitic prolyl-tRNA synthetase. nih.govnih.gov This mechanism provides a clear pathway for their antiparasitic action, demonstrating no cross-resistance with existing antimalarial drugs. nih.gov

Beyond parasites, piperidine derivatives have a documented history of antibacterial and antitubercular activity. researchgate.net The piperidine nucleus is a core component of various molecules explored for their ability to combat bacterial and mycobacterial infections. researchgate.net The mechanism for this activity is thought to involve the inhibition of microbial translation by binding to ribosomal RNA. researchgate.net The development of new derivatives continues to be a strategy to address drug-resistant strains of tuberculosis and other bacterial pathogens. researchgate.net

Effects on Intracellular Signaling Cascades

Derivatives of this compound have been investigated for their impact on various intracellular signaling pathways, which are crucial for their therapeutic effects. For instance, certain analogues have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). researchgate.net Inhibition of MAGL by these compounds leads to a decrease in the levels of arachidonic acid (AA) and an elevation of 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. researchgate.net This modulation of the endocannabinoid system is a key mechanism underlying their potential therapeutic activities.

Furthermore, some derivatives of the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been shown to inhibit the NLRP3 inflammasome. researchgate.net This is achieved by blocking NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models. researchgate.net The inhibition of the NLRP3 inflammasome, a key component of the innate immune system, highlights the anti-inflammatory potential of these compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound derivatives is intricately linked to their chemical structure. Extensive research has been dedicated to understanding how modifications to the molecular scaffold influence their efficacy and properties.

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolidin-2-one and piperidine rings are critical for biological activity. For example, in a series of pyrrolidin-2-one derivatives designed as monoacylglycerol lipase (MAGL) inhibitors, modifications to the piperazine linker and its substituents were explored to enhance interactions with the enzyme. researchgate.net This led to the identification of potent and reversible MAGL inhibitors. researchgate.net

In another study focusing on pyrrolidine derivatives as potential analgesic and anti-inflammatory agents, the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines yielded a series of new compounds. nih.gov The analgesic and anti-inflammatory effects of these derivatives were found to be dependent on the nature of the substituents on the aniline (B41778) ring. nih.gov Specifically, compounds A-1 and A-4 from this series demonstrated the highest anti-inflammatory and analgesic activities, respectively. nih.gov

Furthermore, for a series of arylpiperazines containing a pyrrolidin-2-one fragment, substitutions on the phenyl ring significantly influenced their affinity for α1- and α2-adrenoceptors. nih.gov For instance, a 2-chlorophenyl substituent resulted in the highest affinity for the α1-adrenoceptor, while a 4-chlorophenyl substituent led to the highest affinity for the α2-adrenoceptor. nih.gov A 2-ethoxyphenyl substituent conferred the highest antiarrhythmic activity. nih.gov

The table below summarizes the influence of substituent variations on the biological efficacy of selected pyrrolidin-2-one derivatives.

| Compound ID | Core Structure | Substituent(s) | Observed Biological Efficacy |

| 7 | 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 2-chloro-phenyl | Highest affinity for α1-adrenoceptor (pKi = 7.13) nih.gov |

| 18 | 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 4-chloro-phenyl | Highest affinity for α2-adrenoceptor (pKi = 7.29) nih.gov |

| 13 | 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 2-ethoxy-phenyl | Highest prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv) nih.gov |

| A-1 | N-(3-(1-(substituted phenylimino)ethyl)phenyl)-2-(pyrrolidin-1-yl)acetamide | Varies | Highest anti-inflammatory effect in its series nih.gov |

| A-4 | N-(3-(1-(substituted phenylimino)ethyl)phenyl)-2-(pyrrolidin-1-yl)acetamide | Varies | Highest analgesic effect in its series nih.gov |

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the interaction of this compound derivatives with their biological targets. The stereogenicity of the carbon atoms in the pyrrolidine ring allows for different spatial orientations of substituents, which can lead to varying biological profiles due to different binding modes with enantioselective proteins. nih.gov

For instance, in a series of pyrrolidine pentamine derivatives acting as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, modifications of both functionalities and stereochemistry were found to have distinct effects on their inhibitory properties. nih.gov While truncating the molecule led to a loss of activity, subtle changes in stereochemistry could modulate the inhibitory potential. nih.gov

In another example, studies on pyrrolidine derivatives have shown that the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation for optimal activity as PPARα/γ dual agonists. nih.gov This highlights the importance of the relative spatial arrangement of substituents for effective receptor engagement.

The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides it with significant conformational flexibility. nih.gov This flexibility allows derivatives of this compound to adopt various three-dimensional shapes, which is a crucial aspect of their ability to bind to and be recognized by different biological receptors. The specific conformation adopted by the molecule can be influenced by the nature and position of its substituents. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the minimum energy conformers of N-substituted piperidine and pyrrolidine derivatives. researchgate.net These studies help in understanding the preferred shapes of these molecules and how different conformers might interact with a receptor's binding site. researchgate.net The ability to adopt a specific low-energy conformation that is complementary to the receptor is often a key determinant of biological activity.

Preclinical Efficacy in Animal Models

The therapeutic potential of novel compounds is often first evaluated in preclinical animal models that mimic human diseases. Derivatives of this compound have been assessed in various animal models of pain.

Derivatives of the core pyrrolidin-2-one structure have shown promise in animal models of neuropathic pain. For example, certain 1H-isoindole-1,3(2H)-dione derivatives, which share structural similarities, have demonstrated significant anti-allodynic activity in oxaliplatin- and streptozotocin-induced neuropathy pain models in rodents. mdpi.com These models are well-established for studying chemotherapy-induced and diabetes-related neuropathic pain, respectively. mdpi.comnih.gov

The table below presents the analgesic activity of selected 1H-isoindole-1,3(2H)-dione derivatives in a streptozotocin-induced neuropathic pain model.

| Compound | Dose (mg/kg) | Pain Threshold Increase from Baseline (g) | Analgesic Activity (%) |

| F1 | 10 | 1.41 | 48.6% mdpi.com |

| F2 | 10 | 1.26 | 39.4% mdpi.com |

| F3 | 10 | 2.33 | 81.13% mdpi.com |

While direct evidence for this compound derivatives in osteoarthritis pain models is less specific in the provided context, the demonstrated efficacy of related compounds in neuropathic pain models suggests a potential for broader analgesic applications. Neuropathic pain components can be present in osteoarthritis, and compounds that modulate pain signaling pathways may have efficacy in both conditions. Further research is needed to specifically evaluate these derivatives in osteoarthritis models.

Assessment in Models of Neuropsychiatric Disorders (e.g., Major Depressive Disorder)

Derivatives of pyrrolidin-2-one have been investigated for their potential as antidepressant agents, with several studies demonstrating significant activity in established murine models of depression. nih.govresearchgate.net The heterocyclic pyrrolidone structure is considered an important scaffold for enhancing the antidepressant activity of ligands, particularly those targeting the 5-HT1A receptor. semanticscholar.org

A study investigating 23 novel phenylpiperazine pyrrolidin-2-one derivatives identified compound EP-65 as having strong antidepressant-like activity in the forced swimming test (FST) in mice. nih.gov The effect of EP-65 was reportedly more potent than that of the classical antidepressants imipramine (B1671792) and mianserin. nih.gov Other derivatives from the same series, including EP-41, EP-42, and EP-44, also showed significant, though weaker, activity in this model. nih.gov The antidepressant-like effects of these phenylpiperazine pyrrolidin-2-one derivatives may be linked to their affinity for α-adrenoceptors and serotonin (B10506) receptors, with compound EP-42 showing the strongest affinity for the 5-HT1A receptor (Ki=24.5 nM) and EP-50 displaying the highest affinity for the 5-HT2 receptor (Ki=109.1 nM). nih.gov

Further research into related structures, such as 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, supports the potential of this chemical class. nih.gov The most promising compound from this series, A20, not only displayed potent serotonin (5-HT) reuptake inhibition but also significantly reduced immobility times in the rat forced swimming test, a key indicator of antidepressant efficacy. nih.gov

Antidepressant-Like Activity of Phenylpiperazine Pyrrolidin-2-one Derivatives in Mice

This table summarizes the binding affinity and relative antidepressant-like activity of selected derivatives in the forced swimming test (FST).

| Compound | Primary Finding in FST | Receptor Binding Affinity (Ki) |

|---|---|---|

| EP-65 | Strong antidepressant-like activity; stronger than imipramine and mianserin. nih.gov | Data not specified. |

| EP-42 | Significant antidepressant-like activity. nih.gov | 5-HT1A: 24.5 nM nih.gov |

| EP-50 | Significant antidepressant-like activity. nih.gov | 5-HT2: 109.1 nM nih.gov |

| A20 | Potently reduced immobility times in rat FST. nih.gov | Potent 5-HT reuptake inhibition. nih.gov |

Efficacy in Murine Models of Malaria

A significant development in the therapeutic potential of this chemical family is the repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as novel antimalarial agents. nih.govresearchgate.net These compounds have been identified as inhibitors of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target for antimalarial drugs. nih.govresearchgate.net

The frontrunner compound, designated as 1 , along with its active enantiomer 1-S , demonstrated potent low-double-digit nanomolar activity against drug-resistant laboratory strains of Plasmodium falciparum. nih.gov Importantly, these compounds showed no cross-resistance with strains resistant to other known antimalarials and were also effective against clinical field isolates of P. falciparum and P. vivax. nih.gov In a humanized murine model of P. falciparum malaria, compound 1 demonstrated oral efficacy, highlighting its potential as a starting point for developing new antimalarial prophylactic agents. nih.govacs.org

Another class of related compounds, 4-aryl-N-benzylpyrrolidine-3-carboxamides, has also shown promise. nih.gov Extensive profiling led to the identification of (+)−54b (CWHM-1008) as a lead compound. nih.gov It was found to be orally efficacious in a mouse model of malaria caused by P. chabaudi ASCQ, a chloroquine-resistant strain, inhibiting parasitemia by 98.7% at a dose of 30 mg/kg/day. nih.gov The estimated ED₉₉ for this compound was approximately 30 mg/kg/day. nih.gov

Activity of Pyrrolidinone Derivatives Against Plasmodium Species

This table presents the in vitro and in vivo efficacy of lead pyrrolidinone derivatives against various malaria parasite strains.

| Compound | Chemical Class | In Vitro Activity (IC₅₀/EC₅₀) | In Vivo Efficacy in Murine Model |

|---|---|---|---|

| Compound 1 | 1-(pyridin-4-yl)pyrrolidin-2-one | Pf3D7 IC₅₀ = 10 nM nih.gov | Demonstrated oral efficacy in a humanized Pf NODscidIL2Rγnull mouse model. nih.gov |

| 1-S | 1-(pyridin-4-yl)pyrrolidin-2-one (S-enantiomer) | Low-double-digit nanomolar activity against resistant Pf strains. nih.gov | Data not specified. |

| (+)−54b (CWHM-1008) | 4-aryl-N-benzylpyrrolidine-3-carboxamide | Pf 3D7 EC₅₀ = 46 nM; Pf Dd2 EC₅₀ = 21 nM nih.gov | ED₉₉ ~ 30 mg/kg/day in a P. chabaudi ASCQ model. nih.gov |

Antiarrhythmic Potential in Experimental Cardiovascular Models

Several novel pyrrolidin-2-one derivatives have been shown to possess significant antiarrhythmic properties, primarily linked to their high affinity for α1-adrenergic receptors. nih.govnih.gov The blockade of these receptors is thought to be beneficial in restoring normal sinus rhythm. nih.gov

Studies on compounds S-61 , S-73 , and S-75 have demonstrated both prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models in rats. nih.govnih.gov When administered prophylactically, S-61 and S-73 were potent in preventing adrenaline-induced arrhythmias, with the effect of S-61 being more pronounced. nih.gov Both compounds also showed therapeutic activity, quickly restoring normal sinus rhythm when administered after the induction of arrhythmia by adrenaline. nih.govresearchgate.net Similarly, compound S-75 showed both prophylactic and therapeutic properties in the adrenaline model, with its prophylactic effect being stronger than the reference drug carvedilol. nih.gov

Crucially, these derivatives did not show significant activity in arrhythmia models induced by aconitine (B1665448) or calcium chloride, suggesting a specific mechanism of action related to adrenergic stimulation. nih.govnih.gov Furthermore, tests on S-75 indicated that it did not prolong the QTc interval, which suggests a lack of the proarrhythmic potential often associated with other classes of antiarrhythmic drugs. nih.gov

Efficacy of Pyrrolidin-2-one Derivatives in Rat Arrhythmia Models

This table summarizes the observed antiarrhythmic effects of specific derivatives in various chemically-induced arrhythmia models.

| Compound | Adrenaline-Induced Arrhythmia | Aconitine-Induced Arrhythmia | Calcium Chloride-Induced Arrhythmia |

|---|---|---|---|

| S-61 | Potent prophylactic and therapeutic activity. nih.gov | No significant activity. nih.govresearchgate.net | No significant activity. nih.govresearchgate.net |

| S-73 | Potent prophylactic and therapeutic activity. nih.gov | No significant activity. nih.govresearchgate.net | No significant activity. nih.govresearchgate.net |

| S-75 | Prophylactic and therapeutic activity. nih.gov | No significant activity. nih.gov | No significant activity. nih.gov |

Challenges and Future Directions in 1 Piperidin 1 Yl Pyrrolidin 2 One Research

Development of Highly Potent and Selective Analogues

A primary challenge in the development of therapeutic agents based on the 1-Piperidin-1-yl-pyrrolidin-2-one scaffold is the creation of analogues with high potency and selectivity for specific biological targets. The pyrrolidinone ring is a privileged pharmacophore found in numerous active compounds, but achieving target specificity is crucial for minimizing off-target effects. acs.org

Future research will likely focus on systematic structure-activity relationship (SAR) studies. For instance, in a family of pyrovalerone analogues, which also feature a pyrrolidin-1-yl moiety, modifications to the phenyl ring led to potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with minimal activity at the serotonin (B10506) transporter (SERT). nih.govdrugs.ie The S isomer of the lead compound was found to be the most biologically active, highlighting the importance of stereochemistry. nih.govdrugs.ie Similarly, research on other heterocyclic structures has shown that introducing a pyrrolidine (B122466) group to a central piperidine (B6355638) ring can significantly enhance agonist activity and subtype selectivity for targets like the peroxisome proliferator-activated receptor δ (PPARδ). nih.gov

These examples suggest that future efforts for this compound should involve:

Systematic substitution: Introducing various substituents on both the piperidine and pyrrolidinone rings to probe the electronic and steric requirements of potential binding sites.

Stereochemical control: Synthesizing and evaluating individual enantiomers, as biological targets are often stereoselective. drugs.ie

Conformational restriction: Creating more rigid analogues to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Table 1: Examples of Analogue Development in Related Pyrrolidinone/Piperidine Series This table is based on findings from related compound classes and suggests potential avenues for this compound research.

| Analogue Class | Modification Strategy | Biological Target(s) | Key Finding | Reference |

|---|---|---|---|---|

| Pyrovalerone Analogues | Substitution on the phenyl ring (e.g., 3,4-dichloro) | DAT/NET | Yielded selective inhibitors for DAT and NET with low SERT affinity. | nih.govdrugs.ie |

| PPARδ Agonists | Introduction of a pyrrolidine group onto a central piperidine ring | PPARδ | Enhanced agonist activity (EC50 = 3.6 nM) and subtype selectivity. | nih.gov |

| Sigma Receptor Ligands | Conformational restriction of ethylenediamine (B42938) chain | σ Receptors | Synthesis of various heterocyclic classes (pyrrolidine, piperidine) to explore conformational requirements for binding. | acs.org |

Exploration of Novel Biological Targets and Therapeutic Areas

Identifying and validating new biological targets for this compound derivatives is a critical research direction. The structural motifs of piperidine and pyrrolidinone are present in compounds active across a wide range of therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. nih.govnih.govnih.gov

Analogous compounds have shown affinity for a variety of targets. For example, pyrovalerone analogues are potent inhibitors of monoamine transporters DAT and NET. nih.gov Derivatives of 4-(1-pyrrolidinyl)piperidine (B154721) have been investigated as PPARδ agonists for treating atherosclerosis and as potential analgesics. nih.govresearchgate.net Furthermore, the pyrrolidine scaffold is a key component of antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov

Future research should employ target identification strategies such as:

Phenotypic Screening: Testing the compound in cell-based or organism-based models to identify a desired physiological effect, followed by target deconvolution to find the responsible protein.

Computational Prediction: Using docking simulations and pharmacophore modeling to screen libraries of known biological targets for potential binding affinity.

Chemical Proteomics: Utilizing affinity-based probes derived from the core scaffold to isolate and identify binding partners from cell lysates.

The versatility of the scaffold suggests potential applications in neurodegenerative diseases, metabolic syndrome, and oncology, warranting broader screening and investigation.

Advanced Mechanistic Elucidation Techniques

A deep understanding of the reaction mechanisms underlying the synthesis of this compound and its analogues is essential for optimizing reaction conditions, improving yields, and enabling rational catalyst design. Modern physical organic chemistry offers powerful tools to dissect these complex transformations.

Recent mechanistic studies on the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C–H amination provide a template for future work. nih.govacs.org These studies combined experimental and computational approaches to build a complete mechanistic picture. Key techniques included:

Kinetic Isotope Effect (KIE) Studies: Measuring the difference in reaction rates between normal and isotopically substituted reactants (e.g., deuterium (B1214612) for hydrogen) to determine if C-H bond cleavage is the rate-limiting step. A kH/kD value of 1.4 was observed in one study, supporting this hypothesis. nih.gov

Isolation and Characterization of Intermediates: Successfully isolating and structurally characterizing key intermediates, such as a fluorinated copper(II) complex, provides direct evidence for proposed catalytic cycles. nih.govacs.org

Density Functional Theory (DFT) Calculations: Computational modeling to map the energy landscape of the entire catalytic cycle, identify transition states, and rationalize the observed selectivity. These calculations can complement experimental findings and guide further experiments. acs.org

Applying these advanced techniques to the synthesis of this compound derivatives will be crucial for moving beyond empirical optimization to a more knowledge-driven approach.

Table 2: Advanced Techniques for Mechanistic Elucidation

| Technique | Application in Pyrrolidine/Piperidine Synthesis | Key Insight Provided | Reference |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Used in copper-catalyzed C-H amination to form pyrrolidines/piperidines. | Identified C-H bond cleavage as the turnover-limiting step of the reaction. | nih.gov |

| Intermediate Characterization | Isolation and X-ray structural characterization of a copper(II) fluoride (B91410) complex. | Provided direct evidence for a proposed Cu(I)/Cu(II) catalytic cycle. | nih.govacs.org |

| Density Functional Theory (DFT) | Computational investigation of the Cu-catalyzed C-H amination pathway. | Complemented experimental data to complete the mechanistic picture of the catalytic cycle. | acs.org |

| Mass Spectrometry Studies | Analysis of reaction mixtures to detect probable intermediates. | Indicated the generation of a Cu(II)-F bond from the interaction of the Cu(I) complex and the substrate. | acs.org |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential to accelerate the development of this compound analogues. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, overcoming challenges in traditional drug design. researchgate.netaccscience.com

The application of AI/ML in this specific research area could include:

De Novo Drug Design: Using generative AI models to create novel molecular structures from scratch that are optimized for predicted activity against a specific target and possess desirable drug-like properties. accscience.com

Virtual Screening: Employing ML models to rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a target of interest, thus prioritizing synthetic efforts. nih.gov

ADME/T Prediction: Developing predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. This allows for the in silico filtering of compounds with unfavorable profiles early in the design process, reducing late-stage failures. nih.gov

Reaction Prediction and Synthesis Planning: Using AI to predict the outcomes of chemical reactions and devise optimal synthetic routes, which can accelerate the production of new analogues for testing.

While AI holds great promise, challenges remain, including the need for large, high-quality datasets for training models and ensuring the generalizability and transparency of the algorithms. youtube.com Integrating AI/ML into the design-make-test-analyze cycle will be a key driver of future progress. researchgate.net

Sustainable and Scalable Synthetic Methodologies for this compound Derivatives

Developing environmentally friendly and economically viable synthetic routes is a critical challenge for the pharmaceutical industry. Future research on this compound derivatives must prioritize sustainable and scalable methodologies to minimize waste, reduce reliance on hazardous reagents, and ensure cost-effective production.

Several green chemistry approaches have been successfully applied to the synthesis of the core pyrrolidinone scaffold:

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to promote the one-pot, multicomponent synthesis of substituted pyrrolin-2-ones, offering benefits such as clean reaction profiles, excellent yields, and significantly shorter reaction times. rsc.org

Bio-based Feedstocks: Reductive amination of levulinic acid, a platform chemical derived from biomass, is a key route to N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net This approach replaces petroleum-based starting materials with renewable ones.

Green Catalysts and Solvents: Research has demonstrated the use of citric acid as an efficient and green catalyst in an ethanol (B145695) solvent for pyrrolidinone synthesis, avoiding the need for harmful organic reagents. rsc.org

Metal-Free Reactions: The development of metal-free cascade reactions, such as a Smiles-Truce aryl transfer, provides an operationally simple, one-pot method for synthesizing densely functionalized pyrrolidinones from commercially available starting materials. acs.org

Applying these principles to the synthesis of this compound will be essential for creating a truly sustainable manufacturing process.

Table 3: Comparison of Sustainable Synthetic Methods for Pyrrolidinone Scaffolds

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Ultrasound-Promoted Synthesis | Uses citric acid catalyst in ethanol under ultrasound irradiation. | Fast, clean, high yields, avoids harmful reagents. | rsc.org |

| Reductive Amination of Levulinic Acid | Uses bio-derived levulinic acid and various amines. | Sustainable feedstock, creates functional substitutes for toxic solvents. | researchgate.netresearchgate.net |

| Smiles-Truce Cascade | Metal-free, base-mediated, one-pot reaction. | Operationally simple, scalable, uses commercially available materials. | acs.org |

| NHC-Catalyzed Radical Cyclization | N-Heterocyclic carbene (NHC) catalysis, transition-metal-free. | High efficiency, broad substrate scope, excellent functional group compatibility. | rsc.org |

Compound Reference Table

Q & A

Q. What are the recommended synthetic routes for 1-Piperidin-1-yl-pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between piperidine and activated pyrrolidin-2-one derivatives. Key steps include:

- Amide Activation : Use coupling agents like EDCI/HOBt to facilitate piperidine attachment to the pyrrolidin-2-one core.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates.

- Temperature Control : Maintain 50–60°C to balance reaction kinetics and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity.

For optimization, monitor intermediates via TLC and adjust stoichiometry (1.2:1 piperidine-to-core ratio) to maximize yield .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm regiochemistry via -NMR (e.g., piperidine protons at δ 2.5–3.5 ppm; pyrrolidinone carbonyl at δ 170–175 ppm in -NMR).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<1% threshold).

- Melting Point : Compare observed values (e.g., 120–125°C) with literature to assess crystallinity.

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the pharmacological mechanisms of this compound derivatives?

Methodological Answer: Focus on enzyme inhibition and cellular assays:

- Kinetic Studies : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH) to measure inhibition constants () against proteases like DPP-IV.

- Docking Simulations : Perform molecular modeling (AutoDock Vina) to identify binding interactions with catalytic residues (e.g., Ser630 in DPP-IV).

- Cellular Uptake : Radiolabel the compound (e.g., ) and quantify intracellular accumulation in HEK293 or Caco-2 cells .

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound analogs?

Methodological Answer: Systematically evaluate variables:

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and buffer composition (e.g., PBS vs. HEPES).

- Metabolic Stability : Compare liver microsome half-lives (human vs. rodent) to identify species-specific degradation.

- Stereochemical Purity : Verify enantiomeric excess (≥98%) via chiral HPLC (Chiralpak AD-H column).

- Counter-Screen Selectivity : Test against off-target enzymes (e.g., ACE, MMP-2) to rule out cross-reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adopt hazard-specific precautions:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation).

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (STOT SE 3 hazard).

- Spill Management : Neutralize spills with activated carbon, then dispose as hazardous waste.

- First Aid : For eye exposure, rinse with saline for 15+ minutes; consult occupational health immediately .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

Methodological Answer: Implement multi-step in silico workflows:

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase.

- ADMET Prediction : Use QikProp to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier permeability.

- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding pocket stability and ligand residence time .

3. Data Contradiction Analysis

Example Scenario : Conflicting reports on compound efficacy in in vivo vs. in vitro models.

Resolution Framework :

- Bioavailability Check : Measure plasma concentration-time profiles (LC-MS/MS) to confirm systemic exposure.

- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF (e.g., hydroxylation at the piperidine ring).

- Tissue Distribution : Use whole-body autoradiography in rodents to assess target organ penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.